3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is carried out at room temperature, yielding the desired product with excellent efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also show comparable properties.
Uniqueness
What sets 3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of structural features from both triazole and thiadiazole rings. This hybrid structure enhances its potential for diverse applications and interactions with various biological targets.
Properties
Molecular Formula |
C22H22N4O3S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C22H22N4O3S2/c1-27-17-11-16(12-18(28-2)21(17)29-3)9-10-20-25-26-19(23-24-22(26)31-20)14-30-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3/b10-9+ |
InChI Key |
XENNDPBJJFLPPK-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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